molecular formula C24H29N3O3 B3605750 N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)-2-[4-(propan-2-yl)phenoxy]acetamide

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B3605750
M. Wt: 407.5 g/mol
InChI Key: YSXYYYDBXBNILO-UHFFFAOYSA-N
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Description

“N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)-2-[4-(propan-2-yl)phenoxy]acetamide” is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a combination of oxadiazole and phenoxyacetamide moieties, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)-2-[4-(propan-2-yl)phenoxy]acetamide” typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Phenyl Group: The 3-methylphenyl group can be introduced via electrophilic aromatic substitution or through the use of Grignard reagents.

    Formation of the Phenoxyacetamide Moiety: The phenoxyacetamide group can be synthesized by reacting phenol derivatives with chloroacetamide under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions may target the oxadiazole ring or the phenoxyacetamide moiety, potentially leading to ring opening or amine formation.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure can serve as a precursor for various functionalized derivatives.

Biology

In biological research, the compound may be studied for its potential bioactivity. Oxadiazoles are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug discovery and development.

Medicine

In medicine, the compound may be explored for its therapeutic potential. Its structure suggests it could interact with biological targets, potentially leading to the development of new pharmaceuticals.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)-2-[4-(propan-2-yl)phenoxy]acetamide” would depend on its specific interactions with molecular targets. Generally, oxadiazoles can interact with enzymes, receptors, or other proteins, modulating their activity. The phenoxyacetamide moiety may enhance binding affinity or specificity to certain targets.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)-2-[4-(propan-2-yl)phenoxy]acetamide
  • N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)-2-[4-(propan-2-yl)phenoxy]acetamide

Uniqueness

The uniqueness of “N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)-2-[4-(propan-2-yl)phenoxy]acetamide” lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the 3-methylphenyl group and the phenoxyacetamide moiety may enhance its reactivity and potential bioactivity.

Properties

IUPAC Name

N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-yl-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3/c1-16(2)19-9-11-21(12-10-19)29-15-23(28)27(17(3)4)14-22-25-24(26-30-22)20-8-6-7-18(5)13-20/h6-13,16-17H,14-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXYYYDBXBNILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN(C(C)C)C(=O)COC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)-2-[4-(propan-2-yl)phenoxy]acetamide
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N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)-2-[4-(propan-2-yl)phenoxy]acetamide
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N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)-2-[4-(propan-2-yl)phenoxy]acetamide
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N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)-2-[4-(propan-2-yl)phenoxy]acetamide
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N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)-2-[4-(propan-2-yl)phenoxy]acetamide
Reactant of Route 6
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N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)-2-[4-(propan-2-yl)phenoxy]acetamide

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